7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazolo[4,3-c]pyridine core, which is fused with an indoline moiety and substituted with various functional groups, making it a versatile scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an indoline derivative, which is then reacted with a pyrazole precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently .
Chemical Reactions Analysis
Types of Reactions
7-(Indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Cyclization: Further cyclization reactions can be employed to create more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one serves as a valuable intermediate for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise in various assays, indicating potential as a bioactive molecule. It can interact with different biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzymes, receptors, and other proteins, highlighting its versatility in biological research .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, among others. Ongoing research aims to elucidate the mechanisms of action and optimize the compound’s efficacy and safety for potential clinical use .
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and other products. Its chemical properties make it suitable for various applications, from coatings and polymers to specialty chemicals .
Mechanism of Action
The mechanism of action of 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(indoline-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(indoline-1-carbonyl)-5-methyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
What sets 7-(indoline-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
7-(2,3-dihydroindole-1-carbonyl)-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-24-13-17(21(27)25-12-11-15-7-5-6-10-19(15)25)20-18(14-24)22(28)26(23-20)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMZDXGVWGGAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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